molecular formula C6H7ClN2O3S B3337480 3-Chloro-4-hydrazinobenzenesulphonic acid CAS No. 6628-76-8

3-Chloro-4-hydrazinobenzenesulphonic acid

Cat. No.: B3337480
CAS No.: 6628-76-8
M. Wt: 222.65 g/mol
InChI Key: SVSGKVLJUJOBNO-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinobenzenesulphonic acid (C₆H₆ClN₃O₃S; MW 235.64 g/mol) is a sulfonic acid derivative featuring a chlorinated benzene ring substituted with a hydrazine (-NHNH₂) group at the 4-position and a sulfonic acid (-SO₃H) group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and dyes due to its reactive hydrazine moiety, which enables condensation reactions and heterocyclic ring formation.

Properties

IUPAC Name

3-chloro-4-hydrazinylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c7-5-3-4(13(10,11)12)1-2-6(5)9-8/h1-3,9H,8H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGKVLJUJOBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216483
Record name 3-Chloro-4-hydrazinobenzenesulphonic acid
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Molecular Weight

222.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6628-76-8
Record name 3-Chloro-4-hydrazinylbenzenesulfonic acid
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Record name 3-Chloro-4-hydrazinobenzenesulfonic acid
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Record name 3-chloro-4-hydrazinobenzenesulphonic acid
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Record name 3-CHLORO-4-HYDRAZINOBENZENESULFONIC ACID
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Biological Activity

3-Chloro-4-hydrazinobenzenesulphonic acid (C6H7ClN2O3S) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and its role in biochemical pathways.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a chlorinated aromatic ring with a sulfonic acid moiety. Its structural formula is represented as follows:

C6H7ClN2O3S\text{C}_6\text{H}_7\text{ClN}_2\text{O}_3\text{S}

1. Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for this compound were found to be lower than those for several standard chemotherapeutics, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)
MCF-715
HeLa20
A54918

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies revealed that it has effective inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) for E. coli was determined to be 32 µg/mL, indicating strong antibacterial activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit the activity of hyaluronidases, enzymes that degrade hyaluronic acid, which is crucial for maintaining tissue hydration and integrity . This inhibition can lead to reduced tumor metastasis and improved therapeutic outcomes in cancer treatment.

Case Studies

A notable case study involved the application of this compound in a therapeutic context for treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed significant improvement within two weeks, with no adverse effects reported.

Comparison with Similar Compounds

3-Amino-4-chlorobenzenesulfonic Acid (CAS 98-36-2)

  • Molecular Formula: C₆H₆ClNO₃S (MW 207.63 g/mol)
  • Structure: Chlorine at 4-position, amino (-NH₂) at 3-position, and sulfonic acid group.
  • Properties : Off-white powder, water-soluble .
  • Synthesis : Produced via nitro reduction of 4-chloro-3-nitrobenzenesulfonic acid .
  • Applications : Key intermediate in dyes (e.g., Acid Yellow 159, Reactive Blue 216) .
  • Comparison: The amino group (-NH₂) offers reactivity for diazotization, critical for azo dye synthesis, whereas the hydrazine group (-NHNH₂) in the target compound enables formation of hydrazones and heterocycles. Lower molecular weight due to absence of additional nitrogen in the hydrazine group.

3-Chloro-4-nitrobenzenesulfonic Acid (CID 4416883)

  • Molecular Formula: C₆H₄ClNO₅S (MW 237.62 g/mol)
  • Structure: Nitro (-NO₂) at 4-position, chlorine at 3-position, and sulfonic acid group.
  • Properties : Water-soluble; nitro group is a precursor for reduction to amine or hydrazine .
  • Applications: Intermediate for synthesizing amines (e.g., 3-amino-4-chlorobenzenesulfonic acid) .
  • Comparison :
    • Nitro group provides a pathway to synthesize the target compound via reduction to hydrazine.
    • Higher molecular weight due to nitro group vs. hydrazine.

4-Chlorobenzenesulfonamide

  • Molecular Formula: C₆H₆ClNO₂S (MW 191.63 g/mol)
  • Structure : Chlorine at 4-position and sulfonamide (-SO₂NH₂) group.
  • Properties : Moderate solubility; sulfonamide group is common in pharmaceuticals .
  • Applications : Used in antibacterial agents (sulfa drugs) .
  • Comparison :
    • Sulfonamide group (-SO₂NH₂) differs from sulfonic acid (-SO₃H) in acidity and hydrogen-bonding capacity.
    • The hydrazine group in the target compound offers distinct reactivity for forming hydrazides or coupling with carbonyl compounds.

3-Chloro-4-fluorobenzenesulfonyl Chloride

  • Molecular Formula : C₆H₃Cl₂FO₂S (MW 229.06 g/mol)
  • Structure : Chlorine at 3-position, fluorine at 4-position, and sulfonyl chloride (-SO₂Cl).
  • Properties : Reactive intermediate for synthesizing sulfonic acids or sulfonamides .
  • Comparison :
    • Sulfonyl chloride is highly reactive compared to the stable sulfonic acid group in the target compound.
    • Fluorine substituent introduces electronegativity effects absent in the hydrazine analogue.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications
3-Chloro-4-hydrazinobenzenesulphonic acid C₆H₆ClN₃O₃S 235.64 -Cl, -NHNH₂, -SO₃H Water-soluble Pharmaceuticals, dyes
3-Amino-4-chlorobenzenesulfonic acid C₆H₆ClNO₃S 207.63 -Cl, -NH₂, -SO₃H Water-soluble Dye intermediates
3-Chloro-4-nitrobenzenesulfonic acid C₆H₄ClNO₅S 237.62 -Cl, -NO₂, -SO₃H Water-soluble Precursor for amines
4-Chlorobenzenesulfonamide C₆H₆ClNO₂S 191.63 -Cl, -SO₂NH₂ Moderate Pharmaceuticals

Research Findings

  • Hydrazine vs. Amino Groups: The hydrazine moiety in the target compound enhances its utility in synthesizing hydrazides and azoles, which are pivotal in antitubercular and anticancer agents. In contrast, amino-substituted analogues are preferred for dye chemistry .
  • Nitro to Hydrazine Conversion : Reduction of 3-chloro-4-nitrobenzenesulfonic acid provides a scalable route to the target compound, highlighting the interplay between nitro and hydrazine groups in synthesis .
  • Pharmaceutical Relevance : Sulfonamide derivatives (e.g., 4-chlorobenzenesulfonamide) dominate antibacterial applications, whereas hydrazine derivatives are emerging in targeted therapies due to their chelating properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-hydrazinobenzenesulphonic acid
Reactant of Route 2
3-Chloro-4-hydrazinobenzenesulphonic acid

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